1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidinyl group attached to an undecanedioate backbone. Its molecular formula is C18H31NO6.
Preparation Methods
The synthesis of 1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 11-bromoundecanedioate with 2,5-dioxopyrrolidin-1-yl acetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate can be compared with other similar compounds, such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound has a similar pyrrolidinyl group but a different backbone structure.
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: This compound has a longer carbon chain in its backbone, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C19H31NO6 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-O-tert-butyl 11-O-(2,5-dioxopyrrolidin-1-yl) undecanedioate |
InChI |
InChI=1S/C19H31NO6/c1-19(2,3)25-17(23)11-9-7-5-4-6-8-10-12-18(24)26-20-15(21)13-14-16(20)22/h4-14H2,1-3H3 |
InChI Key |
BQXXMBXACBZBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.